molecular formula C19H11F5OS B2840749 1-(2-Naphthyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone CAS No. 882749-22-6

1-(2-Naphthyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone

Cat. No.: B2840749
CAS No.: 882749-22-6
M. Wt: 382.35
InChI Key: YDIGXWBVEGBFNT-UHFFFAOYSA-N
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Description

1-(2-Naphthyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone is a synthetic organic compound characterized by the presence of a naphthyl group and a pentafluorophenyl sulfanyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Naphthyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone typically involves the following steps:

    Formation of the Naphthyl Intermediate: The naphthyl group can be introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Pentafluorophenyl Sulfanyl Group: The pentafluorophenyl sulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a pentafluorophenyl thiol with an appropriate leaving group on the naphthyl intermediate.

    Formation of the Propanone Backbone: The final step involves the formation of the propanone backbone through a condensation reaction, typically using a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Naphthyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Naphthyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(2-Naphthyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Naphthyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-2-propanone: Similar structure but with a different position of the propanone group.

    1-(2-Naphthyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-butanone: Similar structure but with a longer carbon chain.

Uniqueness

1-(2-Naphthyl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone is unique due to the specific combination of the naphthyl and pentafluorophenyl sulfanyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-naphthalen-2-yl-3-(2,3,4,5,6-pentafluorophenyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F5OS/c20-14-15(21)17(23)19(18(24)16(14)22)26-8-7-13(25)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIGXWBVEGBFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCSC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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